(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide
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Overview
Description
(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through the reaction of an appropriate amide with an aldehyde or ketone under basic conditions to form the enamide structure.
Introduction of the Benzyl(ethyl)amino Group: This step involves the nucleophilic substitution of a benzyl(ethyl)amine onto the phenyl ring of the enamide.
Addition of the Cyano Group: The cyano group can be introduced via a nucleophilic addition reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl(ethyl)amino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of benzyl(ethyl)amine oxides.
Reduction: Conversion of the cyano group to primary amines.
Substitution: Introduction of various substituents on the phenyl ring, such as halogens or nitro groups.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Biological Probes: It can be used as a probe to study enzyme interactions and receptor binding due to its specific structural features.
Medicine
Drug Development: The compound’s structure allows for modifications that can lead to the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancers.
Industry
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets. The benzyl(ethyl)amino group can interact with enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-[4-[dimethylamino]phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide
- (E)-3-[4-[benzyl(methyl)amino]phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide
Uniqueness
Compared to similar compounds, (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide offers unique properties due to the presence of the benzyl(ethyl)amino group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O/c1-3-30(20-23-10-6-4-7-11-23)26-16-14-22(15-17-26)18-25(19-28)27(31)29-21(2)24-12-8-5-9-13-24/h4-18,21H,3,20H2,1-2H3,(H,29,31)/b25-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRFJEVCSYQKKR-XIEYBQDHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C=C(C#N)C(=O)NC(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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